molecular formula C9H11ClFN B567913 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1207176-29-1

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B567913
M. Wt: 187.642
InChI Key: AIXXGLHAINAAQU-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular weight of 151.18 . It is a powder form substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline is typically achieved using quinoline N-oxide as a raw material . The specific synthesis steps involve cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is 5-fluoro-1,2,3,4-tetrahydroquinoline . Its InChI code is 1S/C9H10FN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 .


Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-Tetrahydroquinoline involve the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction involves the use of a dehydrating agent to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder form substance . It has a molecular weight of 151.18 . The storage temperature is at room temperature .

Scientific Research Applications

Anticancer Applications

Clinical Efficacy in Colorectal Cancer : Studies have shown that fluoropyrimidines, including 5-fluorouracil (5-FU), remain pivotal in the treatment of colorectal cancer. The combination of 5-FU with folinic acid has been identified as particularly effective, suggesting the relevance of fluoroquinolines in enhancing chemotherapy outcomes (Abbruzzese & Levin, 1989). Additionally, the exploration of oral prodrugs of 5-FU indicates a significant interest in developing more effective and patient-friendly formulations (Malet-Martino & Martino, 2002).

Mechanisms of Action and Resistance : The review of 5-FU metabolism and its interactions with enzymes such as thymidylate synthase provides a basis for understanding the molecular mechanisms underlying the anticancer efficacy of fluoroquinolines and their resistance patterns. This area of research is crucial for optimizing therapeutic strategies and identifying biomarkers for treatment response (Gmeiner, 2020).

Antimicrobial Applications

Broad-Spectrum Antibacterial Activity : The development and application of fluoroquinolones have marked a significant advancement in the treatment of bacterial infections. Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as their utility in treating various infections, highlight the importance of fluoroquinoline derivatives in antimicrobial therapy (da Silva et al., 2003).

Pharmacokinetics and Toxicity

Drug Metabolism and Safety Profile : Understanding the pharmacokinetics, toxicity, and drug interactions of fluoroquinolones is essential for their safe and effective use. The metabolism of 5-FU, for example, influences its efficacy and toxicity, guiding the development of oral 5-FU drugs aimed at improving therapeutic outcomes and patient compliance (Miura et al., 2010).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXXGLHAINAAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697559
Record name 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

CAS RN

1207176-29-1
Record name 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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